molecular formula C13H18ClNO B1317369 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride CAS No. 1049769-95-0

2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride

Cat. No. B1317369
M. Wt: 239.74 g/mol
InChI Key: WRPPMPUMCCLKCJ-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrahydrofuran group and an isoindoline group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Isoindoline is a heterocyclic organic compound containing a benzene ring fused to a seven-membered diazacycloalkane ring .


Synthesis Analysis

While the specific synthesis pathway for “2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride” is not available, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution or condensation .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Generally, tetrahydrofuran compounds can participate in a variety of reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a polar aprotic solvent, and it’s miscible with water .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research has delved into the intricate world of chemical synthesis, where compounds akin to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride demonstrate fascinating applications. One study showcases the innovative synthesis of 2-tetrazolylmethyl-isoindolin-1-ones through a one-pot Ugi-Azide/(N-Acylation/exo-Diels–Alder)/dehydration process. This process innovatively combines furan-2-ylmethanamine with other reagents, leading to a series of bis-heterocycles. The resulting compounds, including analogues with anthracene, showcase intriguing molecular orbital distributions, hinting at their potential in advanced molecular engineering and drug design (Rentería-Gómez et al., 2016).

Catalytic Processes and Reaction Dynamics

The realm of catalysis and reaction dynamics has also been enriched by compounds related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride. For instance, certain 1,3-dihydro-2H-isoindoles (isoindolines) have been converted to 4,5,6,7-tetrahydro-2H-isoindoles through palladium-catalyzed formate reduction. This process exhibits selectivity and reactivity based on substituent types, offering a window into the nuanced behavior of these compounds under catalytic conditions. The intricate reaction pathways and the resulting molecular transformations underscore the potential of these compounds in sophisticated synthetic applications (Hou et al., 2007).

Advanced Material Synthesis

In the pursuit of advanced materials, compounds structurally related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride have been pivotal. Research illustrates the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, revealing a complex reaction landscape involving the formation of N-acyliminium ions and intricate cyclization reactions. These spiro-cyclic compounds, synthesized through a Brønsted acid-catalyzed one-pot, three-component reaction, represent a significant stride in the synthesis of structurally complex materials with potential applications in various fields of chemistry and materials science (Shit et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future research directions would depend on the current applications and limitations of the compound. It’s important to stay updated with the latest research in the field .

properties

IUPAC Name

2-(oxolan-2-ylmethyl)-1,3-dihydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-5-12-9-14(8-11(12)4-1)10-13-6-3-7-15-13;/h1-2,4-5,13H,3,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPMPUMCCLKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=CC=CC=C3C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride

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